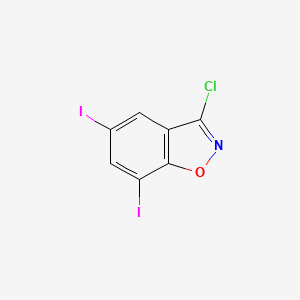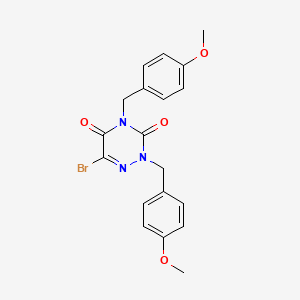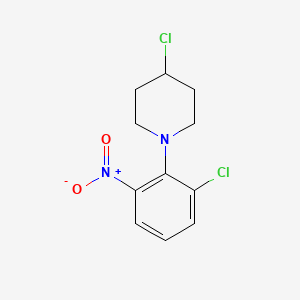![molecular formula C7H4N4 B13703720 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a nitrile group attached at the second position. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a nitrile-containing pyrimidine precursor. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Microwave-assisted synthesis has also been explored as a robust approach for the preparation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidines, which can exhibit enhanced biological activity .
Applications De Recherche Scientifique
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a kinase inhibitor, interfering with signaling pathways that regulate cell growth and proliferation. It may also function as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamino: This compound shares a similar core structure but has additional amino groups, enhancing its potential as a therapeutic agent.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds exhibit similar biological activities and are used in the development of kinase inhibitors and anticancer agents.
Uniqueness: 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile stands out due to its specific nitrile group, which can be further functionalized to create a diverse array of derivatives with unique biological properties .
Propriétés
Formule moléculaire |
C7H4N4 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H |
Clé InChI |
QQVKXKOLJXGZCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CN=C(N=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















